molecular formula C18H15N5 B13110057 6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922186-99-0

6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13110057
CAS No.: 922186-99-0
M. Wt: 301.3 g/mol
InChI Key: AOLSEABNRXVLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobiphenyl with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the biphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold for drug development .

Properties

CAS No.

922186-99-0

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

5-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H15N5/c1-12-16(17(19)23-18(22-12)20-11-21-23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,19H2,1H3

InChI Key

AOLSEABNRXVLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.